molecular formula C10H13N3OS B15080756 N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide CAS No. 154106-03-3

N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B15080756
CAS No.: 154106-03-3
M. Wt: 223.30 g/mol
InChI Key: TZTFODKUXPHEBP-UHFFFAOYSA-N
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Description

N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a methylphenylcarbonyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 4-methylbenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or

Properties

CAS No.

154106-03-3

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

1-methyl-3-[(4-methylbenzoyl)amino]thiourea

InChI

InChI=1S/C10H13N3OS/c1-7-3-5-8(6-4-7)9(14)12-13-10(15)11-2/h3-6H,1-2H3,(H,12,14)(H2,11,13,15)

InChI Key

TZTFODKUXPHEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)NC

Origin of Product

United States

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